molecular formula C18H18N2O2 B2876629 (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone CAS No. 159799-43-6

(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone

Cat. No.: B2876629
CAS No.: 159799-43-6
M. Wt: 294.354
InChI Key: VZENNTIMTHUAKA-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone: is a complex organic compound characterized by its unique molecular structure

Properties

IUPAC Name

(4-methoxyphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-22-16-11-9-15(10-12-16)18(21)20-13-5-8-17(19-20)14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZENNTIMTHUAKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone typically involves multiple steps, starting with the formation of the pyridazinone core. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization with phenylacetic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at specific positions on the pyridazinone ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often facilitated by strong acids or bases.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone:

  • Medicine: : The compound has shown promise as an inhibitor of acetylcholinesterase, an enzyme involved in Alzheimer's disease.

  • Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : Research has explored its role in modulating biological pathways and its potential as a therapeutic agent.

  • Industry: : The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone exerts its effects involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the brain. This mechanism is crucial in the treatment of neurodegenerative diseases like Alzheimer's.

Comparison with Similar Compounds

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable target for further study and development.

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Biological Activity

The compound (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H18N2O\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}

This structure features a methoxy group and a phenyl substituent that may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes. The synthetic pathway often includes the use of appropriate reagents to facilitate the formation of the pyridazine ring and subsequent functionalization at the phenyl positions.

Anticancer Activity

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program (DTP) screened this compound against a panel of approximately sixty cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Table 1: Anticancer Activity Against Various Cell Lines

Cell Line TypeIC50 (µM)Sensitivity
Leukemia10Moderate
Melanoma20Low
Lung25Low
Colon30Low
Breast35Very Low

Note: IC50 values indicate the concentration needed to inhibit cell growth by 50%.

The results indicated that while the compound exhibited some level of cytotoxicity, it was primarily effective against leukemia cells. Other cancer types showed significantly lower sensitivity to the compound.

The mechanism by which this compound exerts its effects is believed to involve the induction of apoptosis in cancer cells. This may occur through the activation of pro-apoptotic pathways or inhibition of anti-apoptotic proteins. Further studies are warranted to elucidate these mechanisms in detail.

Case Studies

A notable case study involved a series of experiments where this compound was tested in vitro against resistant cancer cell lines. The compound demonstrated varying degrees of effectiveness:

  • Study on Leukemia Cells : The compound was able to reduce viability in resistant leukemia cells by approximately 40% at a concentration of 10 µM.
  • Combination Therapy : When used in combination with standard chemotherapy agents, there was an observed synergistic effect that enhanced cytotoxicity compared to either agent alone.

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